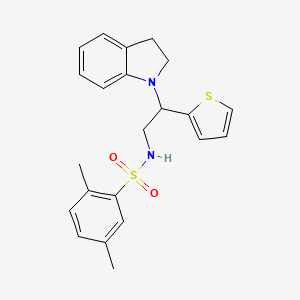
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, also known as UNC1215, is a small molecule inhibitor that targets BRPF1 and inhibits its interaction with histone H3. This molecule has been studied for its potential use in cancer treatment and other therapeutic applications.
Mechanism of Action
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide targets BRPF1, a protein that plays a key role in chromatin remodeling and gene expression. BRPF1 interacts with histone H3, a protein that is involved in the regulation of gene expression. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide inhibits the interaction between BRPF1 and histone H3, leading to changes in gene expression and ultimately inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is its specificity for BRPF1, which makes it a valuable tool for studying the role of BRPF1 in chromatin remodeling and gene expression. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide may limit its use in preclinical and clinical studies.
Future Directions
Future research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide could focus on improving the yield and scalability of the synthesis process, as well as developing more efficient methods for purifying the compound. Further studies could also investigate the pharmacokinetics and pharmacodynamics of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, as well as its potential use in combination with other cancer therapies. Additionally, research could focus on identifying other potential therapeutic applications for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, such as in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves several steps, including the preparation of the indole and thiophene intermediates, followed by their coupling with the benzenesulfonamide moiety. The final product is then purified using column chromatography. The yield of the synthesis process is around 30%.
Scientific Research Applications
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGLARKRCDDFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

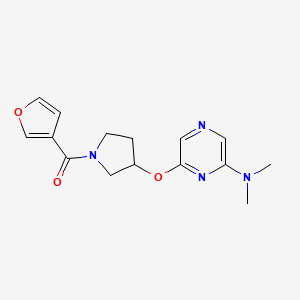
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)
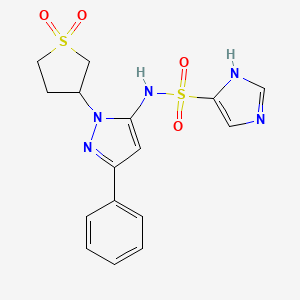
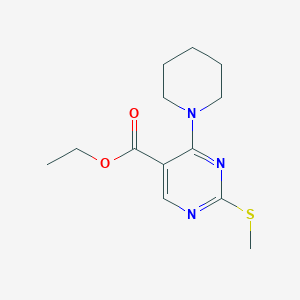
![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)
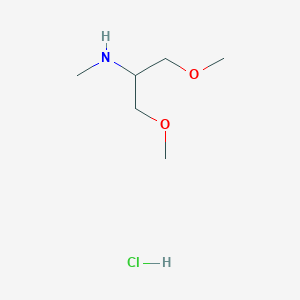
![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
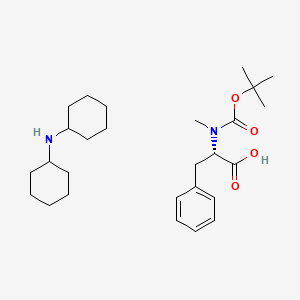
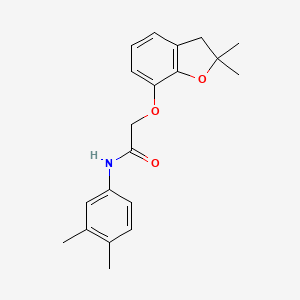
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
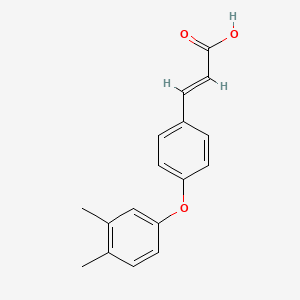
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)